
Hsd17B13-IN-29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-29 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. This compound is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13, which is associated with lipid metabolism in the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthetic route typically involves the use of high-throughput screening to identify potential inhibitors, followed by optimization of the lead compounds . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of Hsd17B13-IN-29 would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Hsd17B13-IN-29 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its potency and selectivity as an inhibitor.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced pharmacological properties. These derivatives are tested for their efficacy and safety in preclinical and clinical studies .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-29 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the enzyme hydroxysteroid 17-beta-dehydrogenase 13 and its role in lipid metabolism. In biology and medicine, it is investigated for its potential therapeutic effects in treating liver diseases, particularly nonalcoholic fatty liver disease and nonalcoholic steatohepatitis . Additionally, this compound is used in the development of diagnostic assays and as a reference compound in pharmacological studies .
Wirkmechanismus
The mechanism of action of Hsd17B13-IN-29 involves the inhibition of the enzyme hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting this enzyme, this compound reduces the accumulation of lipid droplets in hepatocytes, thereby mitigating liver inflammation and fibrosis . The molecular targets and pathways involved include the lipid droplet-associated proteins and the signaling pathways regulating lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Hsd17B13-IN-29 is compared with other inhibitors of hydroxysteroid 17-beta-dehydrogenase 13, such as BI-3231. While both compounds are potent inhibitors, this compound has shown higher selectivity and potency in preclinical studies . Similar compounds include other members of the hydroxysteroid dehydrogenase family, which also play roles in steroid metabolism and have therapeutic potential in various diseases .
Eigenschaften
Molekularformel |
C23H14Cl2N4O3 |
|---|---|
Molekulargewicht |
465.3 g/mol |
IUPAC-Name |
3,5-dichloro-N-[3-[(2-cyanophenyl)methyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C23H14Cl2N4O3/c24-16-8-15(9-17(25)21(16)30)22(31)28-19-7-3-6-18-20(19)23(32)29(12-27-18)11-14-5-2-1-4-13(14)10-26/h1-9,12,30H,11H2,(H,28,31) |
InChI-Schlüssel |
CEDWRVDOKSMNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


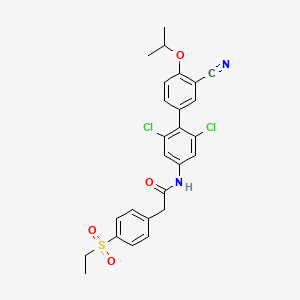

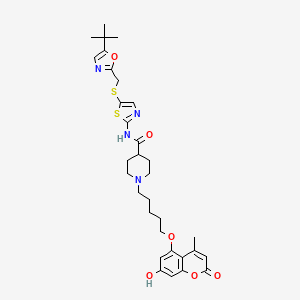
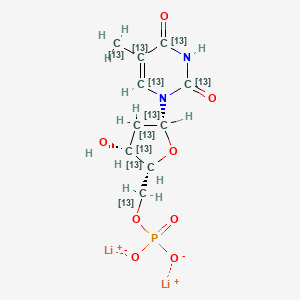
![1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)

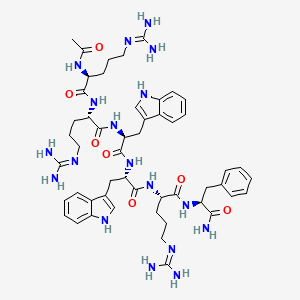
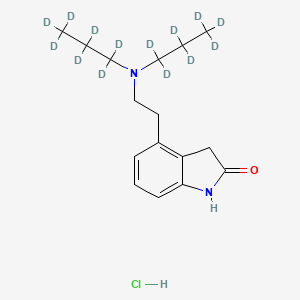
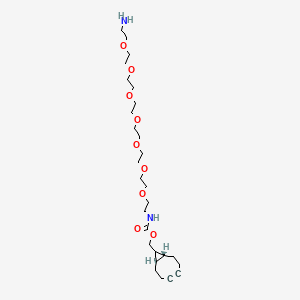
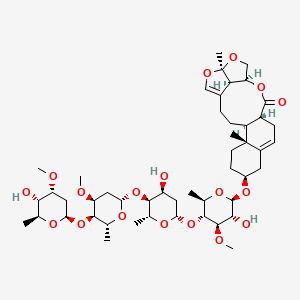
![3-[(1R,2R,4aS,6R,8aR)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-[(1R,2S,5R,6R)-2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl]-1,4-dihydroxypyridin-2-one](/img/structure/B12376004.png)
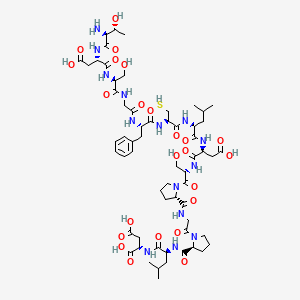
![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)
